![molecular formula C23H20ClN3O2 B2963872 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1286703-04-5](/img/structure/B2963872.png)

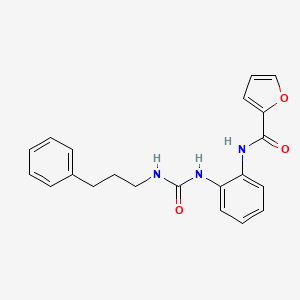

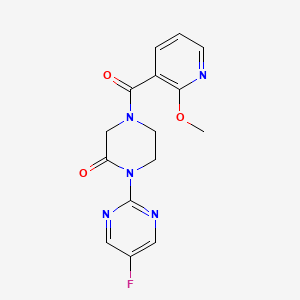

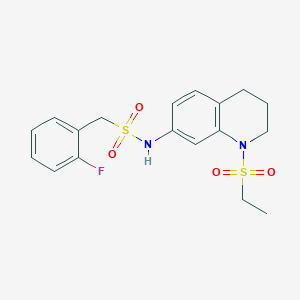

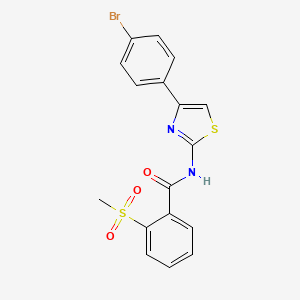

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Synthesis Analysis

The synthesis of these derivatives is a topic of ongoing research. One study reported the synthesis of a series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives in one to two steps by utilizing a post-Ugi modification strategy .Applications De Recherche Scientifique

Molecular Design and Pharmacological Applications

A study by Shibuya et al. (2018) discussed the discovery of a clinical candidate, K-604, for the treatment of diseases involving ACAT-1 overexpression. This compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity and improved aqueous solubility and oral absorption compared to previous compounds. This research exemplifies the process of molecular design leading to the development of therapeutically relevant molecules (Shibuya et al., 2018).

NMR Study of Tautomerism

Katritzky and Ghiviriga (1995) conducted an NMR study on the tautomerism of 2-acylaminopyridines, demonstrating the application of NMR spectroscopy in understanding the tautomeric forms of heteroaromatic compounds. This type of study could be relevant for analyzing the structural properties and behavior of compounds like 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide (Katritzky & Ghiviriga, 1995).

Corrosion Inhibitor Applications

Yıldırım and Cetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. Although the specific compound was not studied, the methodologies and evaluations presented in this research could be adapted to study the corrosion inhibition properties of similar acetamide derivatives (Yıldırım & Cetin, 2008).

Synthetic Methodologies

Ikeda et al. (1998) investigated the triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides, a method that could potentially be applied to the synthesis of pyrrolidin-2-ones. Similar synthetic strategies might be applicable to the synthesis or modification of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide and related compounds (Ikeda et al., 1998).

Mécanisme D'action

Target of Action

Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if it targets a kinase, it might inhibit the kinase’s activity, leading to changes in cell signaling pathways .

Biochemical Pathways

Without knowing the specific target, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been shown to affect various pathways related to inflammation, viral replication, fungal growth, and cancer cell proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific target and mode of action. For example, if it’s an inhibitor of a certain kinase, it might prevent the phosphorylation of other proteins, leading to changes in cell signaling and potentially affecting cell growth or survival .

Orientations Futures

Propriétés

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-[(2-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O2/c24-20-9-5-4-8-19(20)14-25-21(28)16-27-13-11-18-10-12-26(22(18)23(27)29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRJFYYGRAMBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2963802.png)

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)